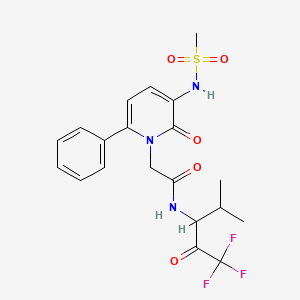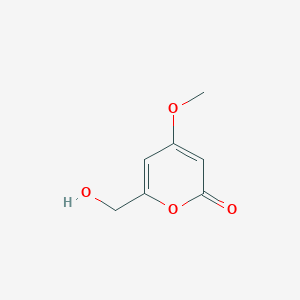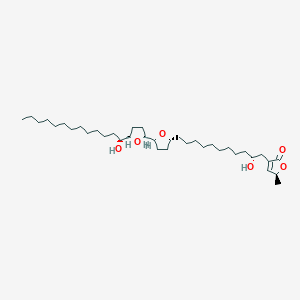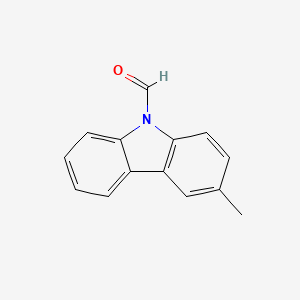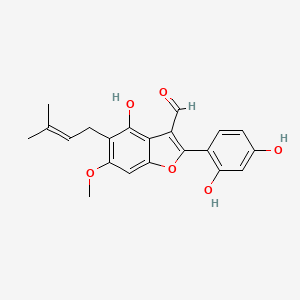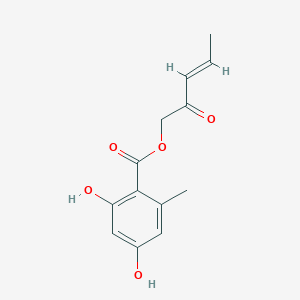
globosumone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Globosumone A is a benzoate ester obtained by the formal condensation of o-orsellinic acid with (3E)-1-hydroxypent-3-en-2-one. Isolated from Chaetomium globosum, it exhibits cytotoxic activity towards cancer cell lines. It has a role as a Chaetomium metabolite and an antineoplastic agent. It is a benzoate ester and a member of resorcinols. It derives from an o-orsellinic acid.
Scientific Research Applications
1. Bioactive Metabolites in Endophytic Fungi
Globosumone A, along with other metabolites, has been identified in the endophytic fungus Chaetomium globosum. These compounds have shown potential biological effects against seedling growth and exhibited activity against cancer cell lines (Zhang et al., 2021).
2. Cytotoxic Orsellinic Acid Esters
Globosumones, including Globosumone A, are orsellinic acid esters isolated from Chaetomium globosum. They have been evaluated for their cytotoxic properties against various cancer cell lines, with Globosumone A showing moderate activity (Bashyal et al., 2005).
3. Antimycobacterial Properties
Research on Chaetomium globosum has revealed the presence of compounds with antimycobacterial properties, which might include derivatives like Globosumone A (Kanokmedhakul et al., 2002).
4. Potential in Drug Discovery
Studies on endophytic fungus Chaetomium globosum highlight its potential for pharmaceutical applications. This suggests that compounds like Globosumone A may be relevant in the drug discovery process, particularly in targeting diseases with a need for novel therapeutic agents (Selim et al., 2013).
properties
Product Name |
globosumone A |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
[(E)-2-oxopent-3-enyl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C13H14O5/c1-3-4-9(14)7-18-13(17)12-8(2)5-10(15)6-11(12)16/h3-6,15-16H,7H2,1-2H3/b4-3+ |
InChI Key |
KIMBFCFJDPSYCZ-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C(=O)COC(=O)C1=C(C=C(C=C1C)O)O |
Canonical SMILES |
CC=CC(=O)COC(=O)C1=C(C=C(C=C1C)O)O |
synonyms |
globosumone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




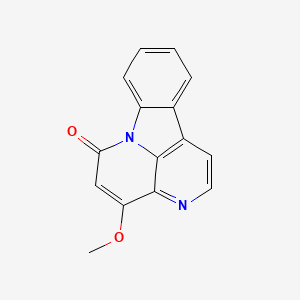
![7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one](/img/structure/B1245578.png)

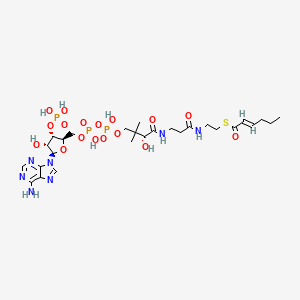
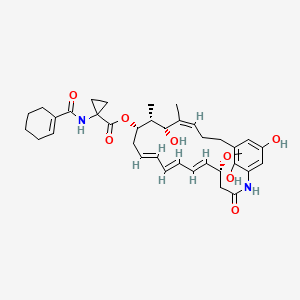
![N-(3-benzylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide](/img/structure/B1245588.png)
